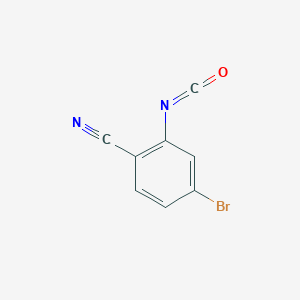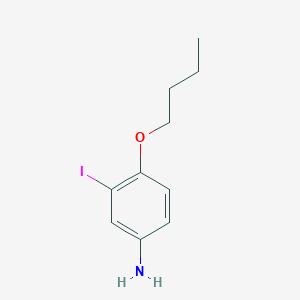
4-Butoxy-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-3-iodoaniline: is an organic compound with the molecular formula C10H14INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a butoxy group at the fourth position and an iodine atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-iodoaniline can be achieved through several methods. One common approach involves the iodination of 4-butoxyaniline. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium bicarbonate, in a solvent like water. The reaction is carried out at a controlled temperature to ensure the selective iodination at the third position of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butoxy-3-iodoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products like 4-butoxy-3-aminobenzene.
Oxidation: Products like 4-butoxy-3-iodobenzaldehyde.
Reduction: Products like this compound.
Applications De Recherche Scientifique
4-Butoxy-3-iodoaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Butoxy-3-iodoaniline depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism may involve interaction with specific biological targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 4-Butoxy-3-bromoaniline
- 4-Butoxy-3-chloroaniline
- 4-Butoxy-3-fluoroaniline
Comparison: 4-Butoxy-3-iodoaniline is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its bromo, chloro, and fluoro counterparts, the iodine atom provides different steric and electronic properties, making it suitable for specific applications in synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H14INO |
|---|---|
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
4-butoxy-3-iodoaniline |
InChI |
InChI=1S/C10H14INO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3 |
Clé InChI |
BFTVRPIPKUCQFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


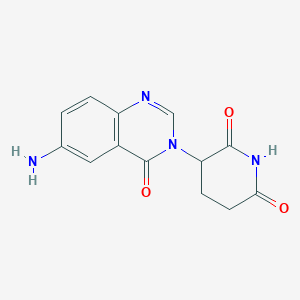
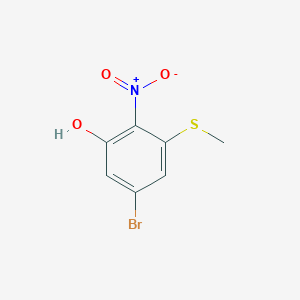
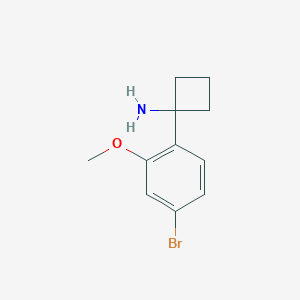
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
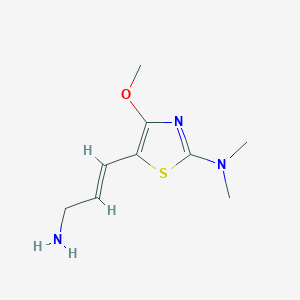
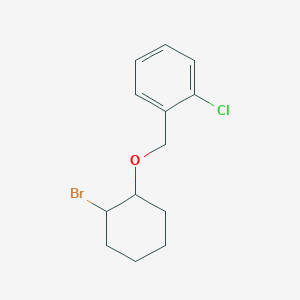
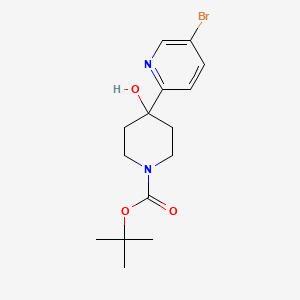
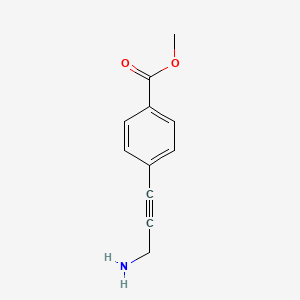
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
![1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)
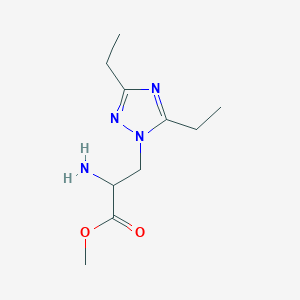
![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
![[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/structure/B13548241.png)
